3-Methyl-6-nitrocatechol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-6-nitrocatechol is a type of methyl-nitrocatechol, which are atmospheric tracer compounds for biomass burning secondary organic aerosols . These compounds are formed from the reaction of gas-phase phenolic compounds originating from biomass burning in the presence of NOx . They contribute significantly to the regional organic aerosol loading .

Synthesis Analysis

The synthesis of 3-Methyl-6-nitrocatechol involves the transformation of 3-methylcatechol (3MC) under atmospherically relevant aqueous-phase conditions . Three possible pathways of dark 3-methyl-5-nitrocatechol and 3-methyl-4-nitrocatechol formation, markedly dependent on reaction conditions, were considered . The dominant pathway involves HNO2 in the transformation of 3MC via consecutive oxidation and conjugated addition reactions .

Molecular Structure Analysis

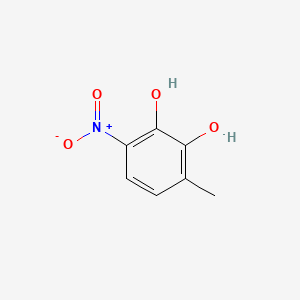

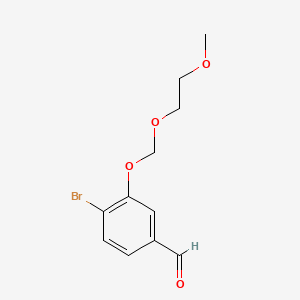

The molecular formula of 3-Methyl-6-nitrocatechol is C7H7NO4, and its molecular weight is 169.13 . The SMILES representation of its structure is CC1=C(C(=C(C=C1)N+[O-])O)O .

Chemical Reactions Analysis

The formation of 3-Methyl-6-nitrocatechol is sensitive to NO2 under low-NOx conditions . This suggests that 3-Methyl-6-nitrocatechol would become significant in the aerosol characteristics when nitrate concentrations decreased as a result of emission reduction measures .

Physical And Chemical Properties Analysis

The density of 3-Methyl-6-nitrocatechol is 1.5±0.1 g/cm3 . Its boiling point is 364.9±42.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Atmospheric Science and Environmental Chemistry :

- Methylnitrocatechols (MNCs), including 3-Methyl-6-nitrocatechol, are significant contributors to atmospheric brown carbon and are secondary organic aerosol (SOA) tracers. Their formation and aging processes in atmospheric waters, particularly through aqueous-phase electrophilic substitution, have been a subject of investigation (Frka et al., 2016).

- Studies have also focused on the aqueous-phase formation of nitrocatechols under atmospheric conditions, highlighting the role of HNO2 in the dark transformation of 3-methylcatechol and the formation of different nitrocatechols (Vidović et al., 2018).

Photolysis and Reaction Kinetics :

- Research on the gas-phase photolysis and OH radical kinetics of nitrocatechols, including 3-Methyl-6-nitrocatechol, has been conducted to understand their atmospheric behavior and degradation processes. This includes studying their reaction rate coefficients and photolysis rates under simulated atmospheric conditions (Roman et al., 2022).

Analytical Chemistry and Environmental Monitoring :

- In analytical chemistry, 3-Methyl-6-nitrocatechol has been identified as a tracer for biomass burning secondary organic aerosols. Its presence and concentration in atmospheric samples can indicate the extent of biomass burning and its contribution to atmospheric pollution (Iinuma et al., 2010).

Biochemistry and Molecular Biology :

- Studies have been conducted on the aerobic degradation of nitrotoluenes, wherein enzymes convert 2,6-dinitrotoluene to 3-Methyl-6-nitrocatechol, highlighting its role in bacterial degradation pathways (Nishino et al., 2000).

Health and Toxicology :

- Research has explored the oxidative conversion of nitrocatecholamines to nitrosating products, which could contribute to neurotoxicity associated with oxidative stress and acidosis. This is particularly relevant in understanding the toxicity mechanisms of certain catecholamines in the brain (Palumbo et al., 2001).

Propiedades

IUPAC Name |

3-methyl-6-nitrobenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKDSDOOIONLAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-nitrocatechol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azepane](/img/structure/B584536.png)